

The Discovery and Synthesis of PCS1055 Dihydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	PCS1055 dihydrochloride	
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Abstract

PCS1055 is a novel synthetic small molecule that has been identified as a potent and selective antagonist of the muscarinic M4 acetylcholine receptor. Its discovery has provided a valuable chemical scaffold for the development of next-generation M4 selective antagonists with potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **PCS1055 dihydrochloride**. Detailed experimental protocols for key assays and a summary of its binding and functional data are presented to facilitate further research and drug development efforts.

Discovery of PCS1055

The discovery of PCS1055 emerged from research efforts focused on identifying selective ligands for the muscarinic acetylcholine receptor subtypes. While not the result of a large-scale high-throughput screening campaign, PCS1055 was identified as a valuable pharmacological tool and served as a crucial starting point for medicinal chemistry programs aimed at developing highly selective M4 receptor antagonists.[1][2] Its pyrazolo[1,5-a]pyrimidine core was recognized as a privileged scaffold for obtaining potent and selective kinase inhibitors and other biologically active compounds. The initial characterization of PCS1055 revealed its high affinity for the M4 receptor, establishing it as a lead compound for further optimization.



Chemical Structure and Properties

IUPAC Name: 3-(1H-imidazol-1-yl)-5-(3-(piperidin-1-yl)propyl)pyrazolo[1,5-a]pyrimidine dihydrochloride

Chemical Formula: C18H23N7 · 2HCl

Molecular Weight: 410.3 g/mol (dihydrochloride salt)

Chemical Structure:

Caption: Chemical structure of PCS1055.

Synthesis of PCS1055 Dihydrochloride

While a specific detailed synthesis of **PCS1055 dihydrochloride** has not been published, its structure, based on a pyrazolo[1,5-a]pyrimidine core, suggests a plausible synthetic route. The synthesis of this class of compounds typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

A potential retrosynthetic analysis is outlined below:



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Caption: Retrosynthetic analysis of PCS1055.

A plausible forward synthesis based on established methods for pyrazolo[1,5-a]pyrimidine synthesis would involve the following key steps:

 Synthesis of the 3-aminopyrazole intermediate: This can be achieved through various published methods, often starting from commercially available materials.



- Introduction of the imidazole moiety: The 1H-imidazol-1-yl group can be introduced onto the pyrazole ring through a nucleophilic substitution reaction.
- Condensation to form the pyrazolo[1,5-a]pyrimidine core: The substituted 3-aminopyrazole is
 then reacted with a suitable 1,3-dielectrophile, such as malondialdehyde or a derivative, to
 construct the fused pyrimidine ring.
- Alkylation of the pyrazolo[1,5-a]pyrimidine: The final side chain can be introduced via an alkylation reaction at the C5 position of the pyrazolo[1,5-a]pyrimidine core with a suitable 3-(piperidin-1-yl)propyl halide.
- Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Pharmacological Characterization

PCS1055 has been characterized through a series of in vitro pharmacological assays to determine its binding affinity and functional activity at the muscarinic M4 receptor.

Radioligand Binding Assays

The binding affinity of PCS1055 to the human muscarinic M4 receptor was determined using competitive radioligand binding assays with [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic receptor antagonist.

Table 1: Binding Affinity of PCS1055 at the Human M4 Muscarinic Receptor

Parameter	Value
K _i (nM)	6.5

Data from Croy et al., 2016.

Functional Assays

The functional activity of PCS1055 as an M4 receptor antagonist was assessed using a [35S]GTPyS binding assay. This assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.



Table 2: Functional Antagonist Activity of PCS1055 at Muscarinic Receptor Subtypes

Receptor Subtype	Fold Selectivity over M4
M1	255
M2	69.1
M3	342
M5	>1000

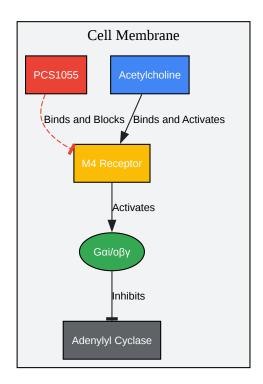
Data from Croy et al., 2016.

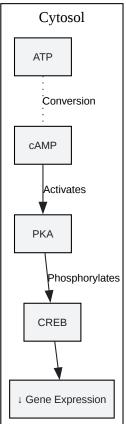
These results demonstrate that PCS1055 is a potent M4 receptor antagonist with significant selectivity over other muscarinic receptor subtypes.

Signaling Pathway

As an antagonist of the M4 muscarinic receptor, PCS1055 blocks the downstream signaling cascade initiated by the binding of the endogenous agonist, acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gai/o family of G proteins.







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Caption: PCS1055 antagonism of the M4 receptor signaling pathway.



Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and alters gene expression. By blocking the binding of acetylcholine, PCS1055 prevents this inhibitory signaling cascade.

Experimental Protocols Radioligand Displacement Assay ([3H]-NMS)

This protocol describes a general method for determining the binding affinity of a test compound (e.g., PCS1055) to the M4 muscarinic receptor.



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Caption: Workflow for a radioligand displacement assay.

Materials:

- Cell membranes expressing the human M4 muscarinic receptor
- [3H]-N-methylscopolamine ([3H]-NMS)
- PCS1055 dihydrochloride
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., 1 μM atropine)
- 96-well filter plates
- Scintillation fluid
- Microplate scintillation counter

Procedure:



- · Prepare serial dilutions of PCS1055 in assay buffer.
- In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of PCS1055.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the reaction by rapid filtration through the filter plate, followed by washing with icecold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Measure the radioactivity in each well using a microplate scintillation counter.
- Calculate the specific binding at each concentration of PCS1055 by subtracting the nonspecific binding from the total binding.
- Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPyS Functional Assay

This protocol outlines a general procedure to assess the functional antagonist activity of PCS1055 at the M4 receptor.



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References

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